molecular formula C10H11IN2O2S B225089 1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole

1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole

Cat. No. B225089
M. Wt: 350.18 g/mol
InChI Key: UGOCBOUOWGHQJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole, also known as PMSF, is a potent serine protease inhibitor that has been widely used in biochemical and physiological research. It is a small molecule that can irreversibly inhibit the activity of serine proteases by modifying the active site of the enzyme.

Mechanism of Action

1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole irreversibly inhibits serine proteases by modifying the active site of the enzyme. It reacts with the serine residue in the active site to form a stable covalent bond, which prevents the enzyme from functioning. 1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole is most effective against chymotrypsin-like serine proteases, but it can also inhibit other serine proteases such as trypsin and thrombin.
Biochemical and Physiological Effects:
1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole has been shown to have a variety of biochemical and physiological effects in different systems. For example, 1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole has been used to study the role of serine proteases in blood clotting, inflammation, and cancer. In addition, 1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole has been shown to inhibit the activity of some viral proteases, which may have implications for the development of antiviral drugs.

Advantages and Limitations for Lab Experiments

One advantage of 1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole is its potency and specificity for serine proteases. It can irreversibly inhibit these enzymes at low concentrations, which makes it a valuable tool for studying their function. However, 1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole can also react with other nucleophilic groups in proteins, which can lead to nonspecific effects. In addition, 1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole is not stable in aqueous solutions, which can limit its use in some experiments.

Future Directions

There are many potential future directions for research on 1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole. One area of interest is the development of new serine protease inhibitors that are more specific and potent than 1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole. Another area of interest is the use of 1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole in combination with other inhibitors or drugs to target multiple pathways or enzymes. Finally, 1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole could be used in conjunction with new imaging or analytical techniques to study the function of serine proteases in vivo.

Synthesis Methods

1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole can be synthesized by reacting 4-iodobenzenesulfonyl chloride with 2-methylimidazole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. After the reaction, the product is purified by column chromatography or recrystallization.

Scientific Research Applications

1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole has been widely used in biochemical and physiological research due to its ability to irreversibly inhibit serine proteases. Serine proteases are a large family of enzymes that play important roles in many biological processes, including blood clotting, inflammation, and digestion. By inhibiting serine proteases, 1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole can be used to study the function of these enzymes in various biological systems.

properties

Product Name

1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole

Molecular Formula

C10H11IN2O2S

Molecular Weight

350.18 g/mol

IUPAC Name

1-(4-iodophenyl)sulfonyl-2-methyl-4,5-dihydroimidazole

InChI

InChI=1S/C10H11IN2O2S/c1-8-12-6-7-13(8)16(14,15)10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3

InChI Key

UGOCBOUOWGHQJY-UHFFFAOYSA-N

SMILES

CC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)I

Canonical SMILES

CC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)I

Origin of Product

United States

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